N-(1-isopropyl-1H-indol-4-yl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide N-(1-isopropyl-1H-indol-4-yl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14987800
InChI: InChI=1S/C23H24N4O2/c1-16(2)27-14-12-17-20(9-5-10-21(17)27)25-22(28)11-6-13-26-15-24-19-8-4-3-7-18(19)23(26)29/h3-5,7-10,12,14-16H,6,11,13H2,1-2H3,(H,25,28)
SMILES:
Molecular Formula: C23H24N4O2
Molecular Weight: 388.5 g/mol

N-(1-isopropyl-1H-indol-4-yl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide

CAS No.:

Cat. No.: VC14987800

Molecular Formula: C23H24N4O2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-isopropyl-1H-indol-4-yl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide -

Specification

Molecular Formula C23H24N4O2
Molecular Weight 388.5 g/mol
IUPAC Name 4-(4-oxoquinazolin-3-yl)-N-(1-propan-2-ylindol-4-yl)butanamide
Standard InChI InChI=1S/C23H24N4O2/c1-16(2)27-14-12-17-20(9-5-10-21(17)27)25-22(28)11-6-13-26-15-24-19-8-4-3-7-18(19)23(26)29/h3-5,7-10,12,14-16H,6,11,13H2,1-2H3,(H,25,28)
Standard InChI Key MNXXUCLDFAOWFQ-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O

Introduction

Structural Characteristics

Molecular Architecture

The compound features a 1H-indole core substituted at the 1-position with an isopropyl group and at the 4-position with a butanamide linker connected to a 4-oxo-3(4H)-quinazolinyl moiety (Figure 1). Key structural elements include:

  • Indole Ring: A bicyclic aromatic system with nitrogen at position 1, critical for π-π stacking interactions.

  • Isopropyl Group: Enhances lipophilicity and influences binding pocket accessibility.

  • Butanamide Linker: A four-carbon chain providing spatial separation between the indole and quinazolinone units.

  • Quinazolinone: A heterocyclic ring system known for kinase inhibitory activity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₄N₄O₂
Molecular Weight (g/mol)388.5
IUPAC Name4-(4-Oxoquinazolin-3-yl)-N-(1-propan-2-ylindol-4-yl)butanamide
Canonical SMILESCC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O
logP~3.2 (predicted)

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound is unavailable, analogs such as (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (a fluvastatin intermediate) crystallize in orthorhombic systems with dihedral angles >110° between aromatic planes . Fourier-transform infrared (FTIR) spectroscopy of related compounds reveals carbonyl stretches at ~1666 cm⁻¹ (amide C=O) and ~1610 cm⁻¹ (quinazolinone C=O) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions (Figure 2) :

  • Indole Core Formation: Fischer indole synthesis using N-isopropylaniline and ketones under acidic conditions.

  • Quinazolinone Synthesis: Cyclization of anthranilic acid derivatives with formamide or urea.

  • Coupling Reaction: Amide bond formation between the indole and quinazolinone units via butanoyl chloride intermediates.

Table 2: Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)
1Indole alkylationAlCl₃, DMF, 80°C65–70
2Quinazolinone cyclizationPOCl₃, acetonitrile, reflux50–55
3Amide couplingEDC/HOBt, DCM, RT75–80

Reactivity and Stability

The compound is stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments due to the amide bond. The quinazolinone’s lactam group may undergo ring-opening reactions under strong nucleophilic conditions .

Biological Activity

Pharmacological Profile

Preliminary studies indicate broad-spectrum activity:

  • Anticancer: IC₅₀ = 0.8–2.3 µM against breast (MCF-7) and lung (A549) cancer cells .

  • Anti-inflammatory: 60% inhibition of TNF-α at 10 µM in macrophage models .

  • Antimicrobial: Moderate activity (MIC = 32 µg/mL) against Staphylococcus aureus.

Table 3: Biological Activity Data

AssayModel SystemResult (IC₅₀/MIC)
CytotoxicityMCF-7 cells1.2 µM
TNF-α InhibitionRAW 264.7 macrophages60% at 10 µM
Bacterial GrowthS. aureus32 µg/mL

Structure-Activity Relationships (SAR)

  • Indole Substitution: Isopropyl at N1 enhances membrane permeability (logP ↑ 0.5).

  • Linker Length: Butanamide optimizes distance for target engagement vs. shorter chains .

  • Quinazolinone: 4-Oxo group critical for hydrogen bonding with kinase ATP pockets .

Mechanism of Action

Target Identification

The compound inhibits protein kinases by competing with ATP binding:

  • EGFR (Epidermal Growth Factor Receptor): Kd = 12 nM, as shown in fluorescence polarization assays .

  • PI3Kγ (Phosphoinositide 3-Kinase γ): 85% inhibition at 1 µM, relevant in inflammation .

Cellular Effects

  • Apoptosis Induction: Caspase-3 activation (3-fold ↑) in treated cancer cells.

  • Cell Cycle Arrest: G1 phase accumulation (70% cells vs. 45% control) via p21 upregulation .

Research Advancements

Preclinical Studies

  • Pharmacokinetics: Oral bioavailability = 42% in rodents; t₁/₂ = 4.2 h .

  • Toxicity: LD₅₀ > 500 mg/kg in mice; no hepatotoxicity at therapeutic doses.

Patent Landscape

Patents WO2014036022A1 and EP3027598A1 disclose analogs with improved solubility (e.g., PEGylated derivatives) and efficacy in xenograft models .

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